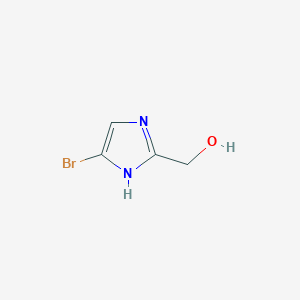
(4-Bromo-1H-imidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-1H-imidazol-2-yl)methanol is a heterocyclic compound featuring an imidazole ring substituted with a bromine atom at the 4-position and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1H-imidazol-2-yl)methanol typically involves the bromination of 1H-imidazole followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4-bromo-1H-imidazole with formaldehyde under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 4-Bromo-1H-imidazole-2-carboxaldehyde or 4-Bromo-1H-imidazole-2-carboxylic acid.
Reduction: 1H-imidazol-2-ylmethanol.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-1H-imidazol-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Bromo-1H-imidazol-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-imidazole: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
1H-imidazol-2-ylmethanol: Lacks the bromine atom, which can affect its reactivity and binding properties.
4-Chloro-1H-imidazol-2-yl)methanol: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical and biological properties.
Uniqueness
(4-Bromo-1H-imidazol-2-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group, which confer distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(5-bromo-1H-imidazol-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c5-3-1-6-4(2-8)7-3/h1,8H,2H2,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAMLDFAOYYEGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)CO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
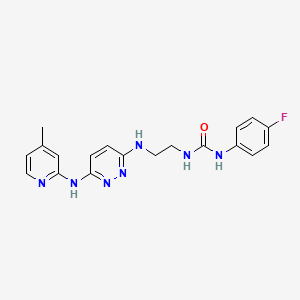
![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile](/img/structure/B2400085.png)
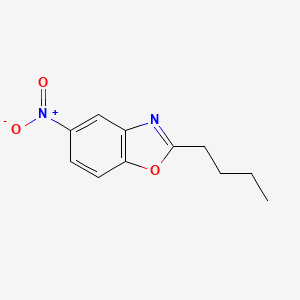

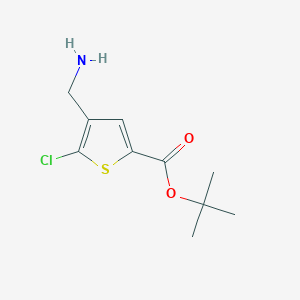
![N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2400090.png)

![3-(3-Fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid](/img/structure/B2400092.png)
![3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2400094.png)
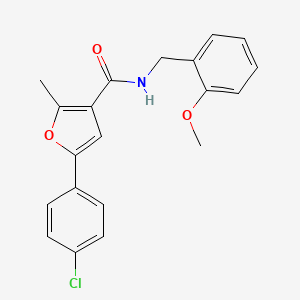
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2400097.png)
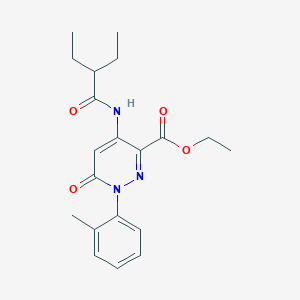
![Methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2400105.png)

